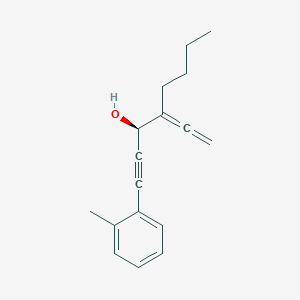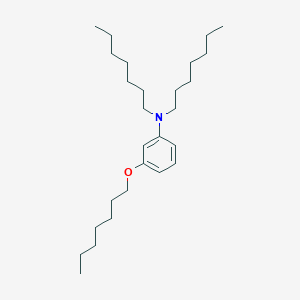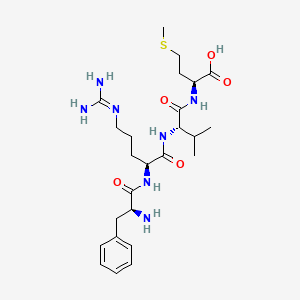
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is a complex organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This compound is characterized by the presence of an alkyne group, a hydroxyl group, and a substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- typically involves multi-step organic reactions. One common method includes the alkylation of a terminal alkyne with a suitable electrophile, followed by the addition of a hydroxyl group at the third carbon position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with aromatic residues in proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3S)-: Similar structure but with a different substitution pattern on the phenyl group.
4-ethenylidene-1-phenyloct-1-yn-3-ol: Similar structure but with a different stereochemistry.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .
Propiedades
Número CAS |
651020-90-5 |
|---|---|
Fórmula molecular |
C17H20O |
Peso molecular |
240.34 g/mol |
InChI |
InChI=1S/C17H20O/c1-4-6-10-15(5-2)17(18)13-12-16-11-8-7-9-14(16)3/h7-9,11,17-18H,2,4,6,10H2,1,3H3/t17-/m1/s1 |
Clave InChI |
PAVASEJDJPRUOV-QGZVFWFLSA-N |
SMILES isomérico |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1C)O |
SMILES canónico |
CCCCC(=C=C)C(C#CC1=CC=CC=C1C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-{3-[(Propan-2-yl)oxy]phenyl}ethenyl)naphthalene-2-carbonitrile](/img/structure/B14215549.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(2-chlorophenyl)-5,7-dimethyl-](/img/structure/B14215558.png)

![5-(Furan-3-yl)-2-[(heptadec-8-en-1-yl)sulfanyl]-1,3-oxazole](/img/structure/B14215572.png)


oxophosphanium](/img/structure/B14215597.png)

![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
![Thiourea, [3-fluoro-4-(pentyloxy)phenyl]-](/img/structure/B14215620.png)


![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
